molecular formula C20H18N6O2 B2853506 2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 573936-35-3

2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2853506
M. Wt: 374.404
InChI Key: ACECHPDWCVOOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.404. The purity is usually 95%.
BenchChem offers high-quality 2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide' involves the condensation of 2-amino-3-cyanopyridine with 3-(bromomethyl)pyridine followed by cyclization with 1,10-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid and subsequent reaction with acetic anhydride and ammonium acetate to form the final product.

Starting Materials
2-amino-3-cyanopyridine, 3-(bromomethyl)pyridine, 1,10-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid, acetic anhydride, ammonium acetate

Reaction
Step 1: Condensation of 2-amino-3-cyanopyridine with 3-(bromomethyl)pyridine in the presence of a base such as potassium carbonate to form 2-(pyridin-3-ylmethylamino)-3-cyanopyridine., Step 2: Cyclization of 2-(pyridin-3-ylmethylamino)-3-cyanopyridine with 1,10-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid in the presence of a Lewis acid such as zinc chloride to form 2-imino-1,10-dimethyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylic acid., Step 3: Reaction of 2-imino-1,10-dimethyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylic acid with acetic anhydride and ammonium acetate in the presence of a base such as triethylamine to form the final product, 2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide.

properties

IUPAC Name

6-imino-7,11-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-12-5-4-8-26-17(12)24-18-15(20(26)28)9-14(16(21)25(18)2)19(27)23-11-13-6-3-7-22-10-13/h3-10,21H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACECHPDWCVOOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.